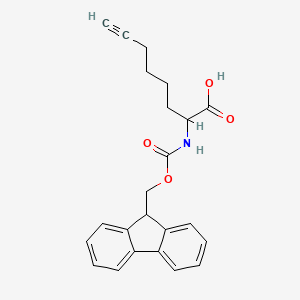
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Alkyne Introduction: The protected amino acid is then subjected to a coupling reaction with an alkyne-containing reagent, such as propargyl bromide, under basic conditions to introduce the oct-7-ynoic acid moiety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers are often employed to streamline the synthesis and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The alkyne moiety can undergo oxidation to form diketones or reduction to form alkanes.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU are used for peptide bond formation.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for alkyne oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is employed for alkyne reduction.
Major Products
Peptides: The primary products formed from coupling reactions are peptides with specific sequences.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, the alkyne moiety can be transformed into various functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry, molecular biology, and medicinal chemistry.
Drug Development: The compound is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.
Bioconjugation: It serves as a building block for the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for various applications in diagnostics and therapeutics.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides with specific sequences. The alkyne moiety can also be used for click chemistry reactions, enabling the conjugation of peptides to other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)isobutyric acid
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is unique due to the presence of the oct-7-ynoic acid moiety, which provides additional functionalization options compared to other Fmoc-protected amino acids. The alkyne group allows for click chemistry reactions, enabling the conjugation of peptides to a wide range of molecules, which is not possible with other similar compounds.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAQTGBSLHOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8138664.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazine-4-Carboxamide](/img/structure/B8138667.png)
![1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138670.png)
![Rel-(3R,3As,7Ar)-N-(Furan-2-Ylmethyl)-N-Methyloctahydropyrano[3,2-B]Pyrrol-3-Amine](/img/structure/B8138677.png)
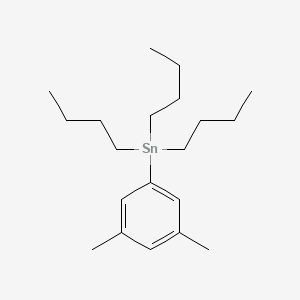
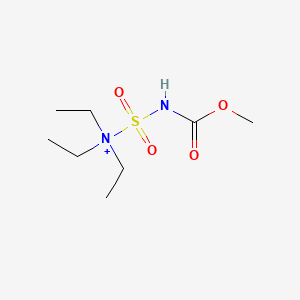
![(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone](/img/structure/B8138700.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)
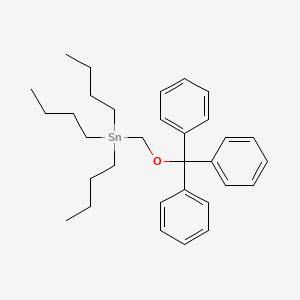
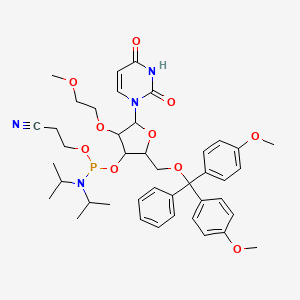
![(3aS,6aS)-N-(2-methylpropyl)-2-methylsulfonylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide](/img/structure/B8138747.png)
![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)furan-2-carboxamide](/img/structure/B8138764.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
